![molecular formula C14H12N2OS2 B2919543 N-(3-cyanothiophen-2-yl)-4-ethylsulfanylbenzamide CAS No. 898446-66-7](/img/structure/B2919543.png)
N-(3-cyanothiophen-2-yl)-4-ethylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-cyanothiophen-2-yl)-4-ethylsulfanylbenzamide” is a compound that contains several functional groups: a cyano group (-CN), a thiophene ring, an ethylsulfanyl group (-SEt), and a benzamide group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the functional groups and the aromatic thiophene and benzene rings. These groups could participate in various intermolecular interactions, such as hydrogen bonding and pi-stacking .Chemical Reactions Analysis
The presence of the cyano group, the amide group, and the thiophene ring suggests that this compound could participate in a variety of chemical reactions. For example, the cyano group could undergo transformations to form amines, carboxylic acids, or other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyano and amide groups could influence its solubility in different solvents .Scientific Research Applications
Related Thiophene-Based Compounds
Research into thiophene-based compounds has demonstrated their utility in a variety of applications, from materials science to pharmaceuticals. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) nanoparticles have shown enhanced conductivity and processability, useful in creating advanced materials for electronic applications (Choi et al., 2004). Similarly, compounds like 3-amino-2-carbamoylthiophene have been utilized in the synthesis of diverse heterocyclic compounds, indicating the versatility of thiophene derivatives in chemical synthesis (Klemm et al., 1995).
Sulfanilamide Derivatives
Sulfanilamide derivatives have been extensively studied for their antimicrobial properties. A study on N-substituted sulfanilamide derivatives provided insights into their synthesis, characterization, and potential for antimicrobial applications, suggesting a framework for the development of new therapeutic agents (Lahtinen et al., 2014).
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in areas such as medicinal chemistry or material science .
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-18-12-5-3-10(4-6-12)13(17)16-14-11(9-15)7-8-19-14/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBAUPMTZXUXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.